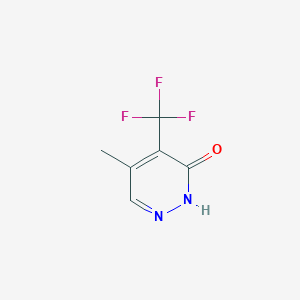

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one

Description

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

4-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-2-10-11-5(12)4(3)6(7,8)9/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAQGWZINOAWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydropyridazine-6-carboxylic acid with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert the pyridazinone to pyridazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various pyridazine derivatives .

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has potential as a bioactive molecule in the development of new drugs.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The compounds below, synthesized in recent studies , serve as relevant comparators:

- Compound 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

- Compound 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

| Property | 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one | Compound 4i | Compound 4j |

|---|---|---|---|

| Core Structure | Pyridazinone | Pyrimidinone | Pyrazolone |

| Key Substituents | -CF₃, -CH₃ | Coumarin, tetrazole, pyrazolone | Coumarin, thioxo-pyrimidine, tetrazole |

| Electron Effects | Electron-withdrawing (-CF₃) dominates | Electron-donating (coumarin) and mixed | Mixed (thioxo group enhances polarity) |

| Potential Applications | Agrochemicals, kinase inhibitors | Fluorescent probes, antimicrobials | Anticancer agents, enzyme inhibitors |

Key Differences and Implications

Core Heterocycle: The pyridazinone core in the target compound has two adjacent nitrogens, creating a polarized ring system that enhances hydrogen-bonding capacity compared to the single-nitrogen pyrimidinone (4i) or pyrazolone (4j) cores . This property may favor interactions with biological targets like enzymes or receptors.

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), whereas coumarin derivatives (4i, 4j) introduce conjugated π-systems for fluorescence or photoactivity .

Biological Activity: Pyridazinones with -CF₃ substituents are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding domains. In contrast, coumarin-containing compounds (4i, 4j) are often prioritized for antimicrobial or anticancer activity .

Research Findings and Trends

- Synthetic Challenges : The trifluoromethyl group in the target compound complicates synthesis due to its steric bulk and electronic effects, requiring specialized reagents (e.g., CF₃Cu intermediates) compared to the milder conditions used for coumarin derivatives .

- Stability: Pyridazinones generally exhibit higher thermal stability than pyrazolones, as seen in differential scanning calorimetry (DSC) studies of analogous compounds.

Biological Activity

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 192.11 g/mol. The presence of a methyl group and a trifluoromethyl group at the 4 and 5 positions, respectively, contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves interaction with bacterial enzymes and receptors, although specific pathways are still under investigation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The exact biochemical pathways involved remain to be elucidated, but preliminary studies suggest involvement in cyclooxygenase inhibition.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties . Its ability to inhibit specific cancer cell lines has been documented, indicating that it may interfere with cellular proliferation and survival mechanisms in malignant cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory responses and microbial metabolism.

- Receptor Binding : It may interact with various receptors implicated in inflammation and cancer progression, although specific receptor targets are still being identified .

Case Studies

A series of studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth in strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Activity : In a model of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its utility in inflammatory diseases .

- Anticancer Activity : Preliminary results from cell line assays indicate that the compound can induce apoptosis in certain cancer cell lines, warranting further exploration into its anticancer mechanisms.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.